molecular formula C18H14ClFN2O2 B2525758 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide CAS No. 153949-56-5

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide

Cat. No. B2525758
CAS RN: 153949-56-5
M. Wt: 344.77
InChI Key: USLLYSWXTFQZRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the condensation of isocyanato-substituted benzene derivatives with amines, followed by cyclization with hydrazine hydrate. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine . Similar methods were used for the synthesis of other compounds, indicating that the compound of interest might also be synthesized through a comparable pathway involving the appropriate chloro-fluorophenyl and methylphenyl precursors.

Molecular Structure Analysis

The crystal structures of the related compounds were determined and belong to the monoclinic system. For example, the crystal of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was found to be in the space group P21/n with specific lattice parameters . These findings suggest that the compound "3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide" may also crystallize in a similar monoclinic system, although the exact parameters would need to be determined experimentally.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide" are not explicitly detailed in the provided papers. However, the related compounds exhibit distinct effective inhibition on the proliferation of cancer cell lines . This suggests that the compound may also possess similar antitumor properties, which could be explored in future studies.

Scientific Research Applications

Synthesis and Antitumor Activity

The synthesis of compounds with structural similarities to "3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide" has been reported, showing antitumor activity. For example, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide demonstrated inhibition of cancer cell proliferation, indicating potential antitumor properties (Xuechen Hao et al., 2017).

Antimicrobial Properties

Research into thiourea derivatives, including compounds with fluoro and chloro substituents, has shown significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings underscore the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c1-10-6-8-12(9-7-10)21-18(23)15-11(2)24-22-17(15)16-13(19)4-3-5-14(16)20/h3-9H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLLYSWXTFQZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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